molecular formula C5H6ClN3O B6166426 4-aminopyrimidine-5-carbaldehyde hydrochloride CAS No. 1311254-78-0

4-aminopyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B6166426
CAS No.: 1311254-78-0
M. Wt: 159.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyrimidine-5-carbaldehyde hydrochloride (CAS 1311254-78-0) is a key chemical building block in medicinal chemistry and anticancer research. With a molecular formula of C 5 H 6 ClN 3 O and a molecular weight of 159.57 g/mol, this hydrochloride salt offers enhanced stability and solubility for synthetic applications . The core structure consists of a pyrimidine ring substituted with an amino group at the 4-position and a reactive aldehyde at the 5-position . The primary research value of this compound lies in its role as a versatile precursor for the synthesis of biologically active molecules. It serves as a crucial scaffold for developing 4-aminopyrimidine-5-carbaldehyde oximes, which have been identified as potent and selective inhibitors of kinase targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and the EGFR/ErbB-2 (Epidermal Growth Factor Receptor) family . These inhibitors play a significant role in disrupting signaling pathways critical for angiogenesis and tumor cell proliferation. Researchers utilize this compound to generate analogues that exhibit potent antiproliferative activity, often causing cell cycle arrest at the G2/M phase and preventing cancer cells from entering mitosis . The aldehyde functionality is particularly valuable for further chemical modifications, including condensation reactions to form oximes or other fused heterocyclic systems, enabling extensive structure-activity relationship (SAR) studies . Key Research Applications: • Synthesis of VEGFR-2 kinase inhibitors for anti-angiogenic research . • Development of dual inhibitors targeting EGFR and ErbB-2 tyrosine kinases . • A versatile synthetic intermediate for constructing pyrimidine-based compound libraries. Handling and Storage: This product is intended for research purposes only and is not recommended for human or veterinary diagnostic or therapeutic uses . Please refer to the associated Safety Data Sheet (SDS) for detailed handling information.

Properties

CAS No.

1311254-78-0

Molecular Formula

C5H6ClN3O

Molecular Weight

159.6

Purity

95

Origin of Product

United States

Physicochemical Properties of 4 Aminopyrimidine 5 Carbaldehyde Hydrochloride

4-Aminopyrimidine-5-carbaldehyde (B100492) is a solid at room temperature with a melting point in the range of 187-193 °C. sigmaaldrich.com Its molecular formula is C₅H₅N₃O, corresponding to a molecular weight of 123.11 g/mol . chemscene.comsigmaaldrich.com

PropertyValue
Molecular FormulaC₅H₅N₃O
Molecular Weight123.11 g/mol
AppearanceSolid
Melting Point187-193 °C sigmaaldrich.com
CAS Number16357-83-8 sigmaaldrich.com

Chemical Reactivity and Derivatization Strategies of 4 Aminopyrimidine 5 Carbaldehyde Hydrochloride

Reactions at the Aldehyde Moiety

The aldehyde functional group is a primary site for numerous chemical transformations, including oxidation, reduction, and a variety of condensation reactions. These reactions are instrumental in modifying the molecular scaffold to produce diverse pyrimidine (B1678525) derivatives.

The aldehyde group of 4-aminopyrimidine-5-carbaldehyde (B100492) can be oxidized to the corresponding carboxylic acid, yielding 4-aminopyrimidine-5-carboxylic acid. This transformation is a standard process in organic chemistry, typically achieved using various oxidizing agents. While specific studies detailing the oxidation of this particular substrate are not prevalent, general methods for aldehyde oxidation are well-established and applicable. organic-chemistry.org Common laboratory reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). More modern and selective methods often utilize reagents such as Oxone or catalysis by systems like N-hydroxyphthalimide (NHPI) under an oxygen atmosphere to achieve high yields with greater functional group tolerance. organic-chemistry.org

Table 1: General Conditions for Aldehyde Oxidation

Oxidant/Catalyst SystemTypical ConditionsNotes
Potassium Permanganate (KMnO₄)Basic aqueous solution, heatStrong oxidant, may not be suitable for sensitive substrates.
Pyridinium Chlorochromate (PCC) / H₅IO₆Acetonitrile (MeCN) solventCatalytic PCC with a stoichiometric co-oxidant. organic-chemistry.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Aqueous or organic solventA mild and effective oxidant. organic-chemistry.org
N-Hydroxyphthalimide (NHPI) / O₂Organic solvent, O₂ atmosphereOrganocatalytic aerobic oxidation. organic-chemistry.org

Conversely, the aldehyde moiety can be readily reduced to a primary alcohol, affording (4-aminopyrimidin-5-yl)methanol. This reduction is a fundamental transformation that converts the electrophilic carbonyl carbon into a nucleophilic hydroxymethyl group, opening pathways for further derivatization such as etherification or esterification. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents like methanol (B129727) or ethanol, and the more powerful lithium aluminum hydride (LiAlH₄) in aprotic solvents such as tetrahydrofuran (B95107) (THF). The choice of reagent depends on the presence of other reducible functional groups within the molecule. For a substrate like 4-aminopyrimidine-5-carbaldehyde, the milder NaBH₄ is generally sufficient and preferred for its operational simplicity and safety.

Condensation reactions involving the aldehyde group are among the most powerful methods for extending the molecular framework of 4-aminopyrimidine-5-carbaldehyde, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of the aldehyde with primary amines is a classic method for forming imines, also known as Schiff bases. masterorganicchemistry.com This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. scispace.com Pyrimidine-5-carbaldehydes are known to be effective substrates for this transformation. mdpi.com The reaction is typically catalyzed by either acid or base and is often reversible. scispace.com To drive the reaction to completion, water is commonly removed from the reaction mixture using a Dean-Stark apparatus or molecular sieves. scispace.com A variety of catalysts, including indium(III) trifluoromethanesulfonate, have been employed to facilitate this condensation. mdpi.com

Table 2: Selected Methods for Imine/Schiff Base Synthesis

CatalystSolventConditionsReference
Acid or BaseVaries (e.g., Ethanol, THF)Heating/Reflux, water removal scispace.com
Indium(III) trifluoromethanesulfonateTetrahydrofuran (THF)Ambient temperature, 72 hours mdpi.com
Montmorillonite K 10 ClaySolvent-freeMicrowave irradiation scispace.com
Natural Acids (e.g., Lemon Juice)VariesGreen chemistry approach scispace.com

The aldehyde group readily reacts with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt to form the corresponding oxime, 4-aminopyrimidine-5-carbaldehyde oxime. nih.gov This reaction is a robust and efficient method for derivatizing the carbonyl group. nih.gov The synthesis is typically carried out by refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. ijprajournal.com Alternative, greener methods have been developed that utilize microwave irradiation under solvent-free conditions or employ mineral water as a solvent at room temperature, often resulting in high yields and short reaction times. nih.govias.ac.in The resulting oximes are valuable intermediates and have been investigated as scaffolds for biologically active molecules. nih.gov The oxime can be further alkylated or acylated to produce oxime ethers.

Condensation Reactions

Reactions at the Amino Group

The 4-amino group of the pyrimidine ring is a key nucleophilic center. While it can undergo typical amine reactions like acylation or alkylation, its most significant reactivity, particularly in the context of 4-aminopyrimidine-5-carbaldehyde, is its participation in cyclocondensation reactions in concert with the adjacent aldehyde group. This ortho-amino-aldehyde arrangement is a classic precursor for the construction of fused heterocyclic systems.

A prominent example is the Friedländer annulation, a condensation reaction between an ortho-amino-aldehyde and a compound containing an α-methylene group, such as a ketone. semanticscholar.org In this reaction, 4-aminopyrimidine-5-carbaldehydes react with acetophenones in the presence of a catalyst like BF₃-Et₂O under solvent-free conditions to synthesize 7-arylpyrido[2,3-d]pyrimidines. semanticscholar.org This transformation efficiently constructs a new pyridine ring fused to the pyrimidine core. Similarly, reaction with cyclic ketones like 1,3-cyclohexanedione (B196179) also leads to fused ring systems. acs.org These reactions highlight the utility of the amino group as an integral part of a reactive synthon for building molecular complexity.

Nucleophilic Substitution Reactions

While the primary reactivity of 4-aminopyrimidine-5-carbaldehyde hydrochloride is centered around its amino and aldehyde groups, the pyrimidine ring itself can be susceptible to nucleophilic substitution, particularly if substituted with leaving groups such as halogens. In related compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), aromatic nucleophilic substitution (SNAr) reactions are readily observed. mdpi.com The chlorine atoms in this analog are activated by the electron-withdrawing nature of the pyrimidine ring and the adjacent carbaldehyde group, facilitating their displacement by various nucleophiles. mdpi.com

For instance, reactions with amines can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. mdpi.com The structural characteristics of the starting pyrimidine and the nature of the nucleophile play a crucial role in the outcome of these reactions. mdpi.com In some cases, competition between different nucleophiles present in the reaction mixture, such as amines and alkoxides from the solvent, can lead to a variety of products. mdpi.com The lability of substituents on the pyrimidine ring is also demonstrated in related molecules like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, where the chloro group can be displaced by nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org

Cyclocondensation Reactions Involving the Amino Group

The 4-amino group of 4-aminopyrimidine-5-carbaldehyde hydrochloride is a key functional handle for constructing fused heterocyclic rings through cyclocondensation reactions. This reactivity is analogous to that of other amino-substituted heterocyclic compounds, which are widely used in the synthesis of bicyclic and polycyclic systems.

The amino group can react with a variety of bifunctional reagents to form a new ring fused to the pyrimidine core. For example, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of a six-membered ring. This type of reaction is a cornerstone in the synthesis of various fused pyrimidine systems. The reactivity of the amino group is influenced by the electronic nature of the pyrimidine ring. In some 6-aminopyrimidines, the nucleophilic character of the exocyclic amino group is pronounced, leading to reactions at this site. semanticscholar.org

Cyclocondensation reactions of related 5-aminopyrazoles with reagents like pyruvic acid and aromatic aldehydes have been studied, leading to the formation of pyrazolopyridines. researchgate.net These reactions demonstrate the versatility of the amino group in building fused heterocyclic structures. Similarly, the amino group of 4-aminopyrimidine-5-carbaldehyde can be expected to react with a range of electrophilic partners to generate diverse fused pyrimidine scaffolds.

Annulation Reactions Utilizing 4-Aminopyrimidine-5-carbaldehyde as a Synthon

The ortho-disposed amino and carbaldehyde functionalities make 4-aminopyrimidine-5-carbaldehyde an ideal synthon for annulation reactions, which are ring-forming reactions that build a new ring onto an existing one. This strategy is particularly effective for the synthesis of fused pyrimidine heterocycles of significant biological and pharmaceutical interest.

Friedländer Type Annulation Reactions for Pyrido[2,3-d]pyrimidines

The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines and their heterocyclic analogues. researchgate.net This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. semanticscholar.org 4-Aminopyrimidine-5-carbaldehyde is an excellent substrate for Friedländer-type reactions, leading to the formation of pyrido[2,3-d]pyrimidines, also known as 5-deazapteridines. semanticscholar.org

In a typical Friedländer synthesis, 4-aminopyrimidine-5-carbaldehyde is reacted with a ketone, such as an acetophenone, in the presence of a catalyst. semanticscholar.orgresearchgate.net The reaction proceeds through an initial acid-catalyzed Claisen-Schmidt condensation to form a chalcone-like intermediate, followed by an intramolecular cyclocondensation between the amino group and the carbonyl group to yield the final pyrido[2,3-d]pyrimidine (B1209978) product. semanticscholar.org The use of solvent-free conditions and catalysts like BF3-Et2O can lead to moderate to good yields and short reaction times. semanticscholar.orgresearchgate.net

Table 1: Examples of Friedländer Annulation with 4-Aminopyrimidine-5-carbaldehydes

Starting Pyrimidine Ketone Product Yield (%) Reference
6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Acetophenone 7-Phenyl-1,3-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione 85 semanticscholar.org
6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde 4-Methoxyacetophenone 7-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione 82 semanticscholar.org
6-Amino-2-methoxy-3-methyl-3,4-dihydropyrimidin-4-one-5-carbaldehyde Acetophenone 7-Phenyl-2-methoxy-3-methyl-3H-pyrido[2,3-d]pyrimidin-4(8H)-one 75 semanticscholar.org

Construction of Pyrimido[4,5-b]quinolines and Analogues

Pyrimido[4,5-b]quinolines are another important class of fused heterocycles that can be synthesized using pyrimidine-based precursors. While direct synthesis from 4-aminopyrimidine-5-carbaldehyde hydrochloride is less commonly reported, analogous structures are often built through multi-component reactions involving related aminopyrimidines like 6-aminouracils. nih.gov

These multi-component reactions typically involve the one-pot condensation of an aminopyrimidine, an aldehyde, and a C-H activated acid like dimedone or barbituric acid. nih.govnih.gov This approach is in line with the principles of green chemistry, offering high atom economy and operational simplicity. nih.gov The construction of the pyrimido[4,5-b]quinoline scaffold can also be achieved through the cyclization of appropriately functionalized quinoline (B57606) or pyrimidine precursors. researchgate.netju.edu.sa For instance, convergent synthetic routes involve the reaction of C2/C3-functionalized hydroquinoline derivatives with reagents that provide the necessary atoms for the pyrimidine ring. nih.gov

Formation of Pyrazolo[3,4-d]pyrimidines and Other Fused Systems

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are of significant interest in medicinal chemistry due to their wide range of biological activities. cu.edu.egekb.eg The synthesis of this scaffold often starts from substituted pyrazole (B372694) precursors, specifically 5-aminopyrazoles bearing a cyano or carboxamide group at the 4-position. cu.edu.egnih.gov These precursors can then be cyclized with various one-carbon synthons like formamide (B127407) or urea (B33335) to construct the fused pyrimidine ring. nih.gov

While the direct use of 4-aminopyrimidine-5-carbaldehyde hydrochloride for the synthesis of pyrazolo[3,4-d]pyrimidines is not the most common route, its structural motifs are present in the final fused system. A plausible, though less conventional, approach could involve the transformation of the carbaldehyde into a group that can react with a hydrazine (B178648) to form the pyrazole ring. Alternatively, the amino group could be diazotized and displaced to introduce a handle for pyrazole ring formation. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for extensive derivatization, making it a privileged scaffold in drug discovery. nih.gov

Multi-Component Reactions (MCRs) for Heterocyclic Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of molecular diversity. researchgate.netnih.gov Aminopyrimidines are excellent substrates for MCRs, leading to a wide array of fused heterocyclic compounds. eurekaselect.com

4-Aminopyrimidine-5-carbaldehyde hydrochloride is a prime candidate for use in MCRs. The ortho-aminoaldehyde functionality can participate in a variety of cascade reactions. For example, a three-component reaction between 4-aminopyrimidine-5-carbaldehyde, a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), and a third component could lead to complex fused systems in a single step. The initial condensation between the aldehyde and the active methylene compound would generate a reactive intermediate, which could then undergo further reaction with the amino group and the third component to build the final heterocyclic scaffold. This strategy allows for the efficient construction of large libraries of diverse molecules for biological screening. semanticscholar.org

Chemical Reactivity and Synthetic Applications

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles. A key application is the Friedländer annulation, which involves the reaction of an ortho-amino-carbaldehyde with a ketone or aldehyde containing an α-methylene group to form a fused heterocyclic system. arkat-usa.orgsemanticscholar.org Specifically, 4-aminopyrimidine-5-carbaldehydes react with acetophenones in the presence of a catalyst like boron trifluoride etherate (BF₃-Et₂O) under solvent-free conditions to produce 7-arylpyrido[2,3-d]pyrimidines in moderate to good yields. arkat-usa.orgsemanticscholar.org

ReactantsCatalystConditionsProductYield
4-Aminopyrimidine-5-carbaldehyde, AcetophenoneBF₃-Et₂OSolvent-free fusion7-Arylpyrido[2,3-d]pyrimidineModerate to good arkat-usa.orgsemanticscholar.org

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring itself can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can undergo regioselective SNAr reactions with amines and alkoxides. mdpi.com

Formation of Oximes and Other Derivatives

The carbaldehyde group can be converted into other functional groups. For instance, it can react with hydroxylamine (B1172632) to form an oxime. These 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been the subject of significant research, leading to the discovery of potent VEGFR-2 inhibitors. nih.gov

Mechanistic Biological Activities and Structure Activity Relationship Sar Studies of 4 Aminopyrimidine 5 Carbaldehyde Hydrochloride Derivatives

Inhibition of Kinase Targets (e.g., VEGFR-2, c-Met, EGFR/HER2, FLT3, CDK, JAK2, B-Raf, Aurora, Itk, RET, Cdc7, Hsp90)

The 4-aminopyrimidine (B60600) core is a well-established hinge-binding motif, making its derivatives prime candidates for kinase inhibitors. acs.org Research has focused on developing these compounds to target specific kinases that are overactive in various diseases, most notably cancer. The synergistic action of signaling pathways like c-Met/HGF and VEGFR-2/VEGF contributes to tumor angiogenesis and progression, making dual inhibitors a valuable therapeutic strategy. nih.govsci-hub.se

A series of derivatives based on a 4-aminopyrimidine-5-carbaldehyde (B100492) oxime scaffold have been synthesized and evaluated as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govsci-hub.se In vitro enzyme assays, such as ELISA, have been employed to determine the inhibitory potency of these compounds. sci-hub.se Several analogues demonstrated significant inhibitory activity against both kinases, with IC50 values often in the nanomolar range. nih.gov

One of the most potent compounds identified in these studies, compound 18a , displayed IC50 values of 210 nM and 170 nM for c-Met and VEGFR-2, respectively. nih.govsci-hub.se Other derivatives also showed promising activity against these targets. sci-hub.se Further studies on related pyrimidine (B1678525) structures have identified inhibitors for other kinases, including Spleen Tyrosine Kinase (Syk) and IκB kinase β (IKKβ), demonstrating the versatility of the aminopyrimidine scaffold. nih.govresearchgate.net

In Vitro Kinase Inhibitory Activity of Selected 4-Aminopyrimidine-5-carbaldehyde Oxime Derivatives sci-hub.se
Compoundc-Met IC50 (μM)VEGFR-2 IC50 (μM)
130.270 ± 0.0550.140 ± 0.047
14a0.380 ± 0.0050.120 ± 0.058
14i0.280 ± 0.0240.560 ± 0.060
15c0.230 ± 0.0730.250 ± 0.063
18a0.210 ± 0.0300.170 ± 0.055
18b0.920 ± 0.0170.340 ± 0.062
18c0.420 ± 0.210.220 ± 0.035

Structure-activity relationship (SAR) studies and molecular docking simulations have provided insights into the interaction between 4-aminopyrimidine derivatives and their kinase targets. nih.gov For dual c-Met/VEGFR-2 inhibitors, the 5-oxime ether moiety on the pyrimidine ring is considered essential for activity. sci-hub.se The 6-amino group of the pyrimidine ring also appears to be a crucial group for inhibitory activity. sci-hub.se

SAR studies on a series of 4-aminopyrimidine-5-carboxaldehyde oximes revealed that introducing a 4-fluoro-2-methylindol-5-yloxy group at the 6-position, combined with alkyl groups as the oxime side chains, resulted in potent VEGFR-2 inhibition. nih.gov In a different series of 4-anilinopyrimidine-5-carboxamides designed as Syk inhibitors, enzyme screening indicated that an aminoethylamino moiety at the 2-position of the pyrimidine ring was important for activity, while an anilino group substituted at the meta position was preferred at the 4-position. nih.gov These findings underscore how specific substitutions on the pyrimidine core can be tailored to achieve high affinity and selectivity for different kinase targets.

Antimicrobial Research Applications

Pyrimidine derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial effects against bacteria and fungi. nih.gov This has prompted research into 4-aminopyrimidine-5-carbaldehyde derivatives and related structures as potential new antimicrobial agents.

Various pyrimidine derivatives have been synthesized and tested in vitro for their activity against a range of microbial pathogens. jneonatalsurg.com Studies have evaluated these compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungal species including Candida albicans and Aspergillus flavus. nih.govnih.gov

In one study, chloropyrazine-tethered pyrimidine derivatives were assessed for their antimicrobial properties. mdpi.com Compound 31 , which features a 2″,4″-dichlorophenyl ring, demonstrated the most potent antibacterial and antifungal activities with a Minimum Inhibitory Concentration (MIC) of 45.37 µM. mdpi.com Other derivatives, such as compound 25 (containing a 4″-nitrophenyl group) and compound 30 (with a 2″,4″-difluorophenyl group), also showed significant activity with MIC values of 48.67 µM and 50.04 µM, respectively. mdpi.com These activities were found to be more potent than the standard drug ciprofloxacin (B1669076) in the same study. mdpi.com Another study on different pyrimidine derivatives showed that compounds 5 and 11 had moderate resistance against Candida albicans. ekb.eg

In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives mdpi.com
CompoundKey SubstituentMinimum Inhibitory Concentration (MIC) in µM
254″-nitrophenyl48.67
302″,4″-difluorophenyl50.04
312″,4″-dichlorophenyl45.37

The precise antimicrobial mechanisms of 4-aminopyrimidine-5-carbaldehyde derivatives are a subject of ongoing investigation. However, based on the known functions of other pyrimidine analogs, it is hypothesized that they may interfere with essential cellular processes. Pyrimidines are fundamental components of nucleic acids, and their analogs can act as antimetabolites, disrupting DNA and RNA synthesis.

For some pyrimidine derivatives, molecular docking studies have suggested potential targets. For instance, the antiproliferative activity of certain chloropyrazine-tethered pyrimidines has been linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acid precursors. mdpi.com Since DHFR is also a validated target in many antimicrobial agents, this suggests a plausible mechanism for the observed antibacterial and antifungal effects. Further research is required to fully elucidate the specific pathways affected by these compounds in microbial cells.

Antiproliferative Effects in Cellular Models (e.g., Cancer Cell Lines)

Beyond direct enzyme inhibition, derivatives of 4-aminopyrimidine-5-carbaldehyde have demonstrated potent antiproliferative effects in various cancer cell line models. nih.gov This activity is often linked to the inhibition of kinases that drive cell growth and survival.

Studies have shown that 4-aminopyrimidine-5-carbaldehyde oxime derivatives can inhibit the proliferation of cells that rely on c-Met and VEGFR-2 signaling, with IC50 values in the nanomolar range. nih.gov The antiproliferative activity of pyrimidine derivatives has been evaluated against a wide panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), prostate (PC-3, DU-145), colon (HCT-116), and liver (HepG2) cancers. nih.govmdpi.comnih.govnih.gov

For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines, where compound 2 showed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 0.013 µM. nih.gov In another study, chloropyrazine-tethered pyrimidines were evaluated against the DU-145 prostate cancer cell line, with compound 35 (containing a 2"-pyridinyl ring) showing the most potent activity with an IC50 value of 5 ± 1 µg/mL. mdpi.com

Mechanistically, the antiproliferative effects of these compounds have been associated with disruptions in the cell cycle. nih.gov Certain 4-aminopyrimidine-5-carboxaldehyde oximes were found to cause an accumulation of cells in the G2/M phase, thereby preventing them from entering mitosis. nih.gov Other related compounds have also been observed to induce S and G2/M phase arrest and promote apoptosis. researchgate.net

Antiproliferative Activity of Selected Pyrimidine Derivatives
Compound SeriesLead CompoundCancer Cell LineIC50 ValueSource
4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesCompound 2MCF-7 (Breast)0.013 µM nih.gov
4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesCompound 2MDA-MB-231 (Breast)0.056 µM nih.gov
Chloropyrazine-tethered pyrimidinesCompound 35DU-145 (Prostate)5 ± 1 µg/mL mdpi.com

Cellular Pathway Modulations (e.g., Cell Cycle Arrest, Apoptosis Induction)

Research into the biological effects of 4-aminopyrimidine-5-carbaldehyde derivatives, particularly the oxime series, has revealed their ability to modulate key cellular pathways involved in cell proliferation and survival.

One of the significant observed effects of these compounds is the induction of cell cycle arrest . Specifically, a series of 4-aminopyrimidine-5-carboxaldehyde oximes, developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. nih.gov The ability of these derivatives to halt the cell cycle is a crucial aspect of their anti-proliferative activity against cancer cells. nih.gov

While direct studies detailing apoptosis induction by 4-aminopyrimidine-5-carbaldehyde hydrochloride derivatives are not extensively documented, the broader class of pyrimidine-based kinase inhibitors is known to trigger programmed cell death. For instance, other pyrimidine derivatives that inhibit kinases such as Polo-like kinase 1 (PLK1) and Bruton's tyrosine kinase (BTK) have been shown to induce apoptosis. nih.govnih.gov This is often achieved by modulating the expression of key apoptotic and anti-apoptotic proteins. For example, some pyrimidine inhibitors upregulate pro-apoptotic proteins like BAX and caspase-3 while downregulating the anti-apoptotic protein Bcl-2. nih.gov Given that many derivatives of 4-aminopyrimidine-5-carbaldehyde target kinases involved in cell survival pathways, it is plausible that they may also induce apoptosis as a downstream consequence of their primary inhibitory action.

Structure-Activity Relationship (SAR) Analyses

The biological activity of 4-aminopyrimidine-5-carbaldehyde derivatives is intricately linked to their chemical structure. SAR studies have been instrumental in identifying the key molecular features that contribute to their potency and selectivity as kinase inhibitors.

Pharmacophore modeling for pyrimidine-based kinase inhibitors often highlights several key features essential for activity. For the 4-aminopyrimidine scaffold, the following features are considered important:

The 4-amino group: This group is often a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a common feature for many kinase inhibitors and serves as an anchoring point.

The pyrimidine ring: This heterocyclic core acts as a scaffold, correctly orienting the substituents for optimal interaction with the target kinase.

The 5-carbaldehyde derivative (e.g., oxime ether): The substituent at the 5-position often extends into a more solvent-exposed region of the ATP-binding pocket. Modifications at this position significantly influence the compound's potency and selectivity. For 4-aminopyrimidine-5-carbaldehyde oxime derivatives, the oxime ether moiety and its substituents are critical for interacting with specific residues in the target kinase.

Systematic structural modifications of the 4-aminopyrimidine-5-carbaldehyde scaffold have provided valuable insights into the SAR of these compounds. Studies on 4-aminopyrimidine-5-carbaldehyde oxime derivatives as dual inhibitors of c-Met and VEGFR-2 have demonstrated the following:

Modification of the oxime ether substituent: The nature of the group attached to the oxime ether at the 5-position has a profound impact on biological activity. For example, the introduction of a tertiary amino fragment on the oxime ether has been shown to result in potent cellular proliferation and enzymatic activities.

Introduction of various substituted groups: The addition of different substituted oxime ethers on the 5-position of the 4-aminopyrimidine-5-carbaldehyde oxime scaffold has led to derivatives with preferable activity profiles. The specific substitutions can be tailored to optimize interactions with the target kinases and improve potency.

The following table summarizes the inhibitory concentrations (IC50) of selected 4-aminopyrimidine-5-carbaldehyde oxime derivatives against c-Met and VEGFR-2, illustrating the impact of structural modifications.

CompoundHUVEC IC50 (μmol/L)c-Met IC50 (μmol/L)VEGFR-2 IC50 (μmol/L)
13 0.260 ± 0.0720.270 ± 0.0550.140 ± 0.047
14a 0.320 ± 0.210.380 ± 0.0050.120 ± 0.058
14i 0.210 ± 0.180.280 ± 0.0240.560 ± 0.060
15c 0.168 ± 0.1160.230 ± 0.0730.250 ± 0.063
15d 0.720 ± 0.200.980 ± 0.0740.890 ± 0.016
18a 0.110 ± 0.0050.210 ± 0.0300.170 ± 0.055
18b 0.219 ± 0.0140.920 ± 0.0170.340 ± 0.062
18c 0.427 ± 0.0260.420 ± 0.210.220 ± 0.035

Data presented as mean ± SD from three independent determinations. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 4-aminopyrimidine-5-carbaldehyde hydrochloride derivatives are not widely published, the principles can be understood from studies on other pyrimidine-based kinase inhibitors.

The development of a QSAR model begins with the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For pyrimidine-based kinase inhibitors, these descriptors often fall into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment and energies of molecular orbitals.

Physicochemical descriptors: These relate to properties such as lipophilicity (logP) and molar refractivity.

3D descriptors: These are derived from the three-dimensional structure of the molecule and include steric and electrostatic fields, which are used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to correlate the descriptors with the biological activity (e.g., pIC50). The dataset is typically divided into a training set for model development and a test set for validation.

A robust QSAR model can be a powerful tool for predicting the biological activity of newly designed compounds before their synthesis. The predictive power of a QSAR model is assessed using various statistical parameters, including:

Correlation coefficient (R²): This measures the goodness of fit of the model for the training set.

Cross-validation coefficient (Q²): This assesses the internal predictive ability of the model.

Predictive R² (R²pred): This evaluates the model's ability to predict the activity of an external test set.

For example, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors resulted in a CoMFA model with a q² of 0.700 and an r² of 0.911, and a CoMSIA model with a q² of 0.622 and an r² of 0.875, indicating good predictive capability. researchgate.net Similarly, a QSAR analysis of pyrimidine derivatives as VEGFR-2 inhibitors using MLR and ANN yielded R² values of 0.889 and 0.998, respectively, demonstrating the high predictive power of the non-linear ANN model. nih.gov

Such models can provide valuable insights into the structural requirements for enhanced activity and can guide the rational design of more potent and selective 4-aminopyrimidine-5-carbaldehyde derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Aminopyrimidine 5 Carbaldehyde Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-aminopyrimidine-5-carbaldehyde (B100492), the ¹H NMR spectrum would exhibit distinct signals for the pyrimidine (B1678525) ring protons, the amino group protons, and the aldehyde proton.

In the case of the hydrochloride salt, the protonation of one of the pyrimidine nitrogen atoms would lead to a general downfield shift of the ring proton signals due to the increased electron-withdrawing nature of the positively charged ring. The amino protons may also be affected, potentially appearing as a broader signal or shifting depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-Aminopyrimidine-5-carbaldehyde

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2 (pyrimidine ring)8.5 - 8.7Singlet-
H-6 (pyrimidine ring)8.8 - 9.0Singlet-
-CHO (aldehyde)9.8 - 10.0Singlet-
-NH₂ (amino)7.0 - 8.0Broad Singlet-

Note: The chemical shifts are estimates and can vary based on the solvent and the concentration. For the hydrochloride salt, a downfield shift of the pyrimidine proton signals is anticipated.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-aminopyrimidine-5-carbaldehyde hydrochloride would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The aldehyde carbon would appear significantly downfield, typically in the range of 185-195 ppm. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their specific shifts influenced by the amino and carbaldehyde substituents. The carbon atom attached to the amino group (C-4) would be shifted upfield compared to the other ring carbons due to the electron-donating effect of the nitrogen. Protonation in the hydrochloride salt would cause a downfield shift for the pyrimidine ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-Aminopyrimidine-5-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2155 - 160
C-4160 - 165
C-5110 - 115
C-6158 - 162
-CHO190 - 195

Note: These are estimated values. Actual shifts can vary with solvent and conditions. For the hydrochloride salt, a downfield shift of the pyrimidine carbon signals is expected.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For 4-aminopyrimidine-5-carbaldehyde hydrochloride, this technique would primarily be used to confirm the absence of coupling between the singlet ring protons and the aldehyde proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the signals of H-2 and H-6 to their corresponding carbon atoms, C-2 and C-6, and the aldehyde proton to the aldehyde carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons would be absent. This would help in confirming the assignment of the pyrimidine ring carbons that bear a proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-aminopyrimidine-5-carbaldehyde hydrochloride would display characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for 4-Aminopyrimidine-5-carbaldehyde Hydrochloride

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amino group)3100 - 3400Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (aldehyde)1680 - 1700Strong
C=N and C=C stretch (pyrimidine ring)1550 - 1650Medium to Strong
N-H bend (amino group)1600 - 1650Medium

The presence of the hydrochloride salt may lead to the appearance of a broad absorption in the 2400-3200 cm⁻¹ region, corresponding to the N⁺-H stretch of the protonated pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 4-aminopyrimidine-5-carbaldehyde hydrochloride, the mass spectrum would be expected to show a molecular ion peak ([M+H]⁺) corresponding to the protonated free base. The molecular weight of the free base (C₅H₅N₃O) is 123.11 g/mol . nih.govchemscene.comsigmaaldrich.com Therefore, the primary ion observed would likely be at m/z 124.12. The fragmentation pattern would likely involve the loss of the formyl group (CHO) or other characteristic fragments of the pyrimidine ring, which can aid in confirming the structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 4-aminopyrimidine-5-carbaldehyde hydrochloride would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of 4-aminopyrimidine-5-carbaldehyde (B100492) exist, future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. An area of exploration is the refinement of the Vilsmeier-Haack formylation or similar reactions, which are crucial for introducing the carbaldehyde group. arkat-usa.org Researchers are investigating alternative catalytic systems to the traditional phosphorus oxychloride/dimethylformamide, aiming to reduce reaction times and improve yields. arkat-usa.org

Furthermore, there is a growing interest in one-pot synthesis methodologies that combine multiple reaction steps, thereby minimizing intermediate isolation and purification processes. arkat-usa.org The use of novel catalysts, such as metal-organic frameworks (MOFs) or enzyme-based catalysts, could offer higher selectivity and milder reaction conditions. For instance, the Friedländer annulation, which utilizes 4-aminopyrimidine-5-carbaldehydes to construct fused heterocyclic systems like pyrido[2,3-d]pyrimidines, could be optimized using innovative catalysts like BF3-Et2O to achieve rapid, solvent-free reactions. arkat-usa.org Overcoming challenges such as the poor reproducibility of hydrogenation of 4-aminopyrimidine-5-carbonitrile, a precursor, by using alternative solvents like trifluoroacetic acid has been a step forward, indicating that solvent engineering is another key area for future synthetic exploration.

Design and Synthesis of Advanced Functionalized Derivatives for Specific Biological Targets

The aldehyde functional group of 4-aminopyrimidine-5-carbaldehyde serves as a crucial handle for chemical modification, enabling the synthesis of a diverse library of derivatives. A significant area of past and future research involves the synthesis of oxime ether derivatives, which have shown considerable promise as kinase inhibitors. nih.govnih.govnih.gov Specifically, these derivatives have been designed as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are implicated in tumor angiogenesis and progression. nih.govsci-hub.se

Future design strategies will likely focus on creating derivatives with enhanced selectivity and potency for specific biological targets. This involves the strategic introduction of various substituents to probe the structure-activity relationship (SAR) and optimize pharmacokinetic properties. For example, research has shown that introducing a 4-fluoro-2-methylindol-5-yloxy group at the 6-position of the pyrimidine (B1678525) ring and varying the alkyl groups on the oxime side chain can yield potent VEGFR-2 inhibitors. nih.gov The development of PROteolysis TArgeting Chimeras (PROTACs) based on this scaffold is another promising avenue, aiming to degrade target proteins like KRAS-G12D rather than just inhibiting them. mdpi.com

Table 1: Selected Functionalized Derivatives and Their Biological Targets

Derivative ScaffoldTarget(s)Reported Activity (IC50)Reference
4-aminopyrimidine-5-cabaldehyde oxime (Compound 18a)c-Met / VEGFR-2210 nM / 170 nM nih.gov
4-aminopyrimidine-5-carboxaldehyde oxime (General Series)VEGFR-2Potent Inhibition nih.govnih.gov
Thieno[2,3-d]pyrimidine derivativeEGFRWT / EGFRT790M25.8 nM / 182.3 nM tandfonline.com
Pyrido[3,4-d]pyrimidine derivative (Compound 10k)KRAS-G12D0.009 µM mdpi.com

Investigation of Undiscovered Mechanistic Biological Activities

While much of the research on 4-aminopyrimidine-5-carbaldehyde derivatives has centered on their role as kinase inhibitors in oncology, the pyrimidine core is a privileged scaffold found in a wide array of biologically active molecules. nih.govnih.govnih.gov This suggests that its derivatives may possess unexplored mechanistic activities beyond kinase inhibition. Future investigations could explore their potential as inhibitors of other enzyme families, such as phosphodiesterases or histone deacetylases.

Moreover, the pyrimidine metabolism pathway is crucial for cellular proliferation, and its perturbation is a target in various diseases. mdpi.com Derivatives of 4-aminopyrimidine-5-carbaldehyde could potentially modulate this pathway, offering therapeutic possibilities in metabolic disorders or viral infections where nucleotide synthesis is critical. Exploring their interaction with protein-protein interaction (PPI) surfaces, such as the dimerization of Toll-like receptor 4 (TLR4), is another nascent area of research that could reveal novel anti-inflammatory activities. nih.gov The broad biological significance of fused pyrazole (B372694) derivatives, which can be synthesized from pyrimidine precursors, also points to potential applications as antioxidants, antimicrobials, and immunomodulatory agents. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Development of High-Throughput Screening Methodologies

To efficiently evaluate the biological activities of the large libraries of derivatives that can be generated from 4-aminopyrimidine-5-carbaldehyde, the development and implementation of high-throughput screening (HTS) methodologies are essential. youtube.comufl.edu HTS combines robotics, data processing, and sensitive assay technologies to rapidly screen thousands of compounds for activity against a specific biological target. youtube.comufl.edu

Future research will focus on creating more sophisticated and physiologically relevant HTS assays. This includes the development of cell-based phenotypic screens that can identify compounds that modulate complex cellular pathways, rather than just a single protein target. researchgate.net For example, HTS has been used to discover 4,6-disubstituted pyrimidines as inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.net Furthermore, integrating HTS with cheminformatics and AI can create a powerful feedback loop where the results of screening campaigns are used to train predictive models, which in turn guide the design of the next generation of compounds for synthesis and testing. acs.org This iterative process of design, synthesis, and high-throughput evaluation will be critical in unlocking the full therapeutic potential of derivatives of 4-aminopyrimidine-5-carbaldehyde hydrochloride.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminopyrimidine-5-carbaldehyde hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach starts with a pre-functionalized pyrimidine core, where the 4-amino group is introduced via amination (e.g., using ammonia or protected amines under catalytic conditions). The 5-carbaldehyde group is then introduced through formylation (e.g., Vilsmeier-Haack reaction) or oxidation of a hydroxymethyl precursor. Hydrochloride salt formation is achieved via HCl treatment. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for HCl addition), and solvent choice (e.g., ethanol/water mixtures). Impurities such as over-oxidized products (e.g., carboxylic acids) must be monitored via HPLC .

Q. How can researchers confirm the structural integrity and purity of 4-aminopyrimidine-5-carbaldehyde hydrochloride?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques : 1^1H/13^13C NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic pyrimidine signals.
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 170.05 for C5_5H6_6ClN3_3O).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>98%).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3%).

Q. What stability considerations are critical for storing 4-aminopyrimidine-5-carbaldehyde hydrochloride?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., dimerization via aldol condensation or oxidation to carboxylic acids) can be mitigated by avoiding prolonged exposure to moisture, heat (>30°C), or basic conditions. Stability should be validated via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How do structural modifications at the C-5 aldehyde group influence inhibitory activity against EGFR and ErbB-2 tyrosine kinases?

  • Methodological Answer : The aldehyde moiety serves as a key site for derivatization. Oxime formation (e.g., reacting with hydroxylamine) enhances binding affinity by introducing hydrogen-bonding interactions with kinase active sites. SAR studies reveal:

  • Aldehyde → Oxime : Increases potency (IC50_{50} from μM to nM range for EGFR/ErbB-2).
  • Bulky Substituents : Reduce activity due to steric clashes (e.g., phenyl oximes show lower inhibition than methyl oximes).
    Co-crystal structures (PDB: 3BEL) confirm oxime coordination with Met793 (EGFR) and Lys753 (ErbB-2) .

Q. What experimental strategies resolve contradictions in reported biological activity data for 4-aminopyrimidine-5-carbaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize kinase assays (e.g., ADP-Glo™ vs. radiometric) and cell lines (e.g., HeLa vs. A431 for EGFR expression).
  • Impurity Profiles : Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) to eliminate by-products.
  • Off-Target Effects : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding. Dose-response curves (10-point, triplicate) with Z’ factors >0.5 ensure reproducibility .

Q. How can computational modeling guide the design of 4-aminopyrimidine-5-carbaldehyde hydrochloride derivatives for dual kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model derivatives into EGFR/ErbB-2 ATP pockets. Prioritize compounds with ΔG < −8 kcal/mol.
  • MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) and key interactions (e.g., hinge-region hydrogen bonds).
  • Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., chloro vs. methoxy groups). Validate predictions with SPR (Biacore) binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.